molecular formula C9H12NO3P B182778 (2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid CAS No. 141120-17-4

(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid

Cat. No.: B182778
CAS No.: 141120-17-4
M. Wt: 213.17 g/mol
InChI Key: YJFRDRWPYDVEIH-UHFFFAOYSA-N
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Description

(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid is an organic compound with the molecular formula C9H13NO3P. It is a derivative of indane, featuring both an amino group and a phosphonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid typically involves the reaction of 2-Aminoindane with phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

(2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-2,3-Dihydro-1H-Inden-2-Yl)phosphonic Acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phosphonic acid group can participate in phosphorylation reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an indane backbone with both amino and phosphonic acid groups. This structural arrangement provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-amino-1,3-dihydroinden-2-yl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO3P/c10-9(14(11,12)13)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFRDRWPYDVEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20566537
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141120-17-4
Record name (2-Amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20566537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-2,3-dihydro-1H-inden-2-yl)phosphonic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 2
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 3
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 4
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 5
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid
Reactant of Route 6
(2-Amino-2,3-Dihydro-1h-Inden-2-Yl)phosphonic Acid

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